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Compound of Interest

Compound Name: 2-Chloroethylamine hydrochloride

Cat. No.: B049229

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-chloroethylamine
hydrochloride. This document is intended to serve as a valuable resource for researchers and
professionals involved in chemical synthesis, drug development, and quality control, offering
detailed spectral information and the methodologies for its acquisition.

Chemical Structure and Properties

2-Chloroethylamine hydrochloride is a reactive bifunctional molecule with the chemical
formula C2H7CI2N. It is the hydrochloride salt of 2-chloroethylamine. The presence of both a
primary amine and a primary alkyl chloride functionality makes it a versatile building block in
organic synthesis, particularly in the preparation of pharmaceuticals and other biologically
active compounds.

Molecular Structure:

Spectroscopic Data

The following sections present the key spectral data for 2-chloroethylamine hydrochloride,
organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-
chloroethylamine hydrochloride, both *H and 13C NMR spectra provide characteristic signals
corresponding to the two distinct methylene groups.

Table 1: *H NMR Spectral Data[1][2]

Chemical Shift (ppm) Multiplicity Assighment
~3.89 Triplet -CHz-Cl
~3.43 Triplet -CHz2-NHs*

Table 2: 13C NMR Spectral Data[3][4][5][6]

Chemical Shift (ppm) Assighment
~40.5 -CH2-Cl
~38.5 -CH2-NHs*

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.
The IR spectrum of 2-chloroethylamine hydrochloride exhibits characteristic absorption
bands for the amine and alkyl halide groups.[3][5][7]

Table 3: Key IR Absorption Bands

Frequency (cm™?) Intensity Assighment

2900-3100 Strong N-H stretch (ammonium salt)
1580-1610 Medium N-H bend (primary amine salt)
1400-1470 Medium C-H bend (scissoring)
650-750 Strong C-Cl stretch
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Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
molecule. The mass spectrum of 2-chloroethylamine hydrochloride will show the molecular
ion of the free base, 2-chloroethylamine, as the hydrochloride salt is not typically observed
directly.

Table 4: Key Mass Spectrometry Data[2]

mlz Relative Intensity (%) Assignment

[M]* (Molecular ion of

79 3.2
C2HeCIN)
M+2]* (Isotope peak due to
81 10 [M+2]* ( pep
37CI)
44 2.2 [CH2NHz2]*
30 100.0 [CH2NH2]* - H2

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectral data
presented.

NMR Spectroscopy

'H and 3C NMR:

o Sample Preparation: A solution of 2-chloroethylamine hydrochloride was prepared by
dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterium oxide (D20).

 Instrumentation: Spectra were acquired on a 90 MHz NMR spectrometer.[1][5]
e 'H NMR Acquisition:

o Pulse Sequence: A standard single-pulse sequence was used.
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o Number of Scans: 16-64 scans were typically co-added to improve the signal-to-noise
ratio.

o Relaxation Delay: A relaxation delay of 1-2 seconds was used between scans.

o Referencing: The residual solvent peak of D-O was used as an internal reference.

e 13C NMR Acquisition:
o Pulse Sequence: A proton-decoupled pulse sequence was used to simplify the spectrum.

o Number of Scans: A larger number of scans (e.g., 1024 or more) was required due to the
lower natural abundance of *3C.

o Relaxation Delay: A relaxation delay of 2-5 seconds was employed.

o Referencing: The solvent signal was used for internal referencing.

Infrared (IR) Spectroscopy

FTIR (KBr Pellet):

e Sample Preparation: A small amount of 2-chloroethylamine hydrochloride (1-2 mg) was
finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate
mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a
hydraulic press.

 Instrumentation: An FTIR spectrometer, such as a Bruker Tensor 27, was used to acquire the
spectrum.[8]

e Acquisition:
o A background spectrum of the empty sample compartment was first recorded.

o The KBr pellet containing the sample was then placed in the sample holder, and the
spectrum was recorded.
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o The spectrum was typically acquired over the range of 4000-400 cm~1* with a resolution of
4 cm™1,

Mass Spectrometry
Electron lonization (El) Mass Spectrometry:

o Sample Introduction: The sample was introduced into the mass spectrometer via a direct
insertion probe.

e Instrumentation: A mass spectrometer equipped with an electron ionization source was used.
e Acquisition:
o lonization Energy: The sample was ionized using a standard electron energy of 70 eV.[2]

o Source Temperature: The ion source temperature was maintained at approximately 150
°C.[2]

o Mass Range: The mass spectrum was scanned over a mass-to-charge (m/z) range of
approximately 10-200.

Visualization of Spectral Data Relationships

The following diagram illustrates the correlation between the chemical structure of 2-
chloroethylamine hydrochloride and its key spectral data.
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NMR Spectroscopy

H NMR

~3.89 ppm (t, -CH2Cl)

Proton ~3.43 ppm (t, 'CHZNH3+)

Environments

B3C NMR
Carbon ~40.5 ppm (-CH2Cl)
Framework ~38.5 ppm (-CHz2NHs")

Chemical Structure

Functional IR Spectroscopy
Groups
Key IR Bands
Molecular lon & N-H stretch: 2900-3100 cm~1
Fragmentation N-H bend: 1580-1610 cm~1
C-Cl stretch: 650-750 cm~1

Mass Spectrometry

Mass Spec (m/z)

[M]*: 79
Base Peak: 30

Click to download full resolution via product page

Caption: Correlation of 2-chloroethylamine hydrochloride's structure with its spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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